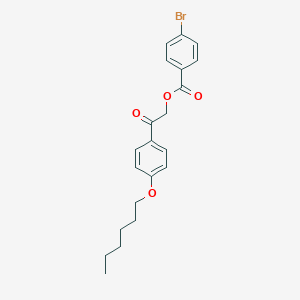![molecular formula C19H17BrN4O2 B274100 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B274100.png)
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide is a chemical compound with potential applications in scientific research. This compound is also known as LFM-A13 and has been studied for its potential as an inhibitor of autophagy, a process of cellular self-digestion that plays a critical role in cellular homeostasis and disease.
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide involves inhibition of autophagy by blocking the activity of a protein called Beclin-1. Beclin-1 is a key regulator of autophagy, and its inhibition has been shown to impair autophagy and promote cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide have been studied in several research studies. In cancer cells, this compound has been shown to inhibit autophagy and promote cell death. In addition, it has been shown to enhance the efficacy of chemotherapy drugs in cancer cells. However, the effects of this compound on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide in lab experiments include its potential as an autophagy inhibitor and its ability to enhance the efficacy of chemotherapy drugs in cancer cells. However, the limitations of this compound include its potential toxicity to normal cells and tissues and its limited understanding of its effects on normal physiological processes.
Direcciones Futuras
There are several future directions for research on 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide. One direction is to further investigate its potential as an autophagy inhibitor and its effects on normal physiological processes. Another direction is to explore its potential as a therapeutic agent in cancer treatment, either alone or in combination with chemotherapy drugs. Additionally, research could focus on developing more selective and less toxic inhibitors of autophagy for use in scientific research and clinical applications.
Métodos De Síntesis
The synthesis of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide has been described in several research studies. One common method involves the reaction of 3-bromo-N'-benzoylbenzohydrazide with 3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide has been studied for its potential as an autophagy inhibitor in several scientific research applications. Autophagy is a process by which cells degrade and recycle their own components, and it plays a critical role in cellular homeostasis and disease. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Propiedades
Nombre del producto |
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide |
|---|---|
Fórmula molecular |
C19H17BrN4O2 |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
3-bromo-N//'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide |
InChI |
InChI=1S/C19H17BrN4O2/c1-12(21-22-18(25)14-7-6-8-15(20)11-14)17-13(2)23-24(19(17)26)16-9-4-3-5-10-16/h3-11,21H,1-2H3,(H,22,25)/b17-12- |
Clave InChI |
YPVDCNGTIPAXOS-ATVHPVEESA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C(/C)\NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=C(C)NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=O)C1=C(C)NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)

![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)







![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


